REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH:4]=O.[CH3:11][C:12]([CH3:14])=[O:13].[OH-].[Ca+2].[OH-]>O>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH:4]=[CH:11][C:12](=[O:13])[CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C(=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about 20-25 h with agitation
|
Duration
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22.5 (± 2.5) h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off from the cold reaction mixture
|
Type
|
ADDITION
|
Details
|
1 l of ice water is added to the filtrate with agitation
|
Type
|
CUSTOM
|
Details
|
The product is crystallized at a yield of about 90%
|
Type
|
CUSTOM
|
Details
|
34°-35° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)C=CC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |